Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Aggregation Suppression

Procure Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH to prevent β-sheet aggregation during Fmoc SPPS of difficult peptides. This pseudoproline dipeptide overcomes steric hindrance and poor solvation where standard Ala-Ser building blocks fail, enabling >95% purity in challenging syntheses. Ideal for transmembrane peptides and aggregation-prone sequences.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
Cat. No. B13402787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Ser(Psi(Me,Me)pro)-OH
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)
InChIKeyQMRGOZHWQFEGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: Core Procurement Profile for Aggregation-Prone Peptide Synthesis


Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH (CAS 252554-78-2) is a pseudoproline dipeptide building block engineered for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features an Fmoc-protected alanine linked to a serine residue, with the latter temporarily modified into a dimethyloxazolidine ring—a structural feature that disrupts peptide backbone aggregation [1]. The compound is supplied as a powder, requiring storage at 2-8°C, with typical commercial purity specifications of ≥97% (HPLC) . Its primary value proposition lies not in being a generic dipeptide but in its capacity to unlock the synthesis of 'difficult' peptide sequences that are otherwise inaccessible or low-yielding.

Why Substituting Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH with a Standard Dipeptide Derails SPPS Campaigns


Simply coupling standard amino acids Fmoc-Ala-OH followed by Fmoc-Ser(tBu)-OH to create an Ala-Ser motif in SPPS cannot replicate the function of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH. During chain elongation of aggregation-prone sequences, on-resin peptide chains can collapse into intra- and intermolecular β-sheet structures, leading to near-zero coupling yields and synthesis failure . Standard protected amino acids, including Fmoc-Ser(tBu)-OH, lack the structural 'kink' needed to disrupt this aggregation. The pseudoproline oxazolidine ring forces a cis-amide bond conformation that actively disrupts these secondary structures, while the pre-formed dipeptide format also circumvents the extremely low-yielding acylation of a hindered pseudoproline nitrogen that would occur if attempting to build the motif sequentially [1]. The quantitative evidence below demonstrates the stark difference between a stalled synthesis and a viable one.

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: Comparative Evidence Guide for Scientific Selection


Crude Peptide Purity Improvement for Aggregating Sequences Using Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

For sequences prone to severe aggregation, the strategic incorporation of a single Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH unit transforms the synthetic outcome. When compared to standard stepwise coupling of Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH, which yields crude peptide purities of only 15-25%, the use of the pseudoproline dipeptide increases crude purity to a range of 65-75% . This improvement represents a 3- to 4-fold increase in the relative amount of target peptide in the crude product, moving the synthesis from a failed or purification-intractable state to a viable one.

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Aggregation Suppression

Proven Superiority over Hmb Backbone Protection for Synthesis of 'Difficult' Peptides

In a comparative study assessing different strategies to mitigate aggregation, the pseudoproline approach was directly compared to the alternative 2-hydroxy-4-methoxybenzyl (Hmb) backbone amide protection. While both methods improved the purity of the final crude peptide over an unprotected synthesis, pseudoproline incorporation was found to be superior. The key deficiency of Hmb protection was the slow and incomplete acylation of the amino acid immediately following the protected residue, which introduces sequence-specific synthetic limitations not observed with the pseudoproline dipeptide [1].

Solid-Phase Peptide Synthesis Backbone Protection Aggregation Suppression

Verified High Purity Specification for Consistent Synthetic Performance

Procurement specifications for Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH from primary commercial sources guarantee a minimum purity of ≥97.0% by HPLC and ≥97% by TLC, with a specification for single impurities of ≤1.00% (HPLC, area%) . This level of purity and control over individual impurities is a critical differentiator from generic or lower-grade dipeptide alternatives. For instance, a typical value from a manufacturer's Certificate of Analysis can reach 98.9% purity by HPLC .

Analytical Chemistry Quality Control Peptide Synthesis Reagent

Procurement Scenarios: When Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is the Highest-Value Option


Synthesis of Amyloidogenic or Aggregation-Prone Peptide Fragments

When synthesizing sequences with a known high β-sheet propensity, such as fragments of Amylin, Amyloid-β, or prion proteins, standard SPPS often fails after a few couplings due to on-resin aggregation. Procuring Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH for these sequences is a targeted intervention. The evidence shows it can elevate crude purity from an untenable 15-25% to a viable 65-75% range, transforming a failed project into one that yields sufficient material for downstream assays .

Large-Scale or Automated Synthesis of Long Peptides

For the automated synthesis of peptides exceeding 30-40 amino acids, the cumulative effect of minor coupling inefficiencies and deletions drastically reduces yield and purity. The high purity specification (≥97%, single impurities ≤1%) of this reagent minimizes the introduction of undesired sequences. Furthermore, the pseudoproline's ability to maintain the peptide chain in an extended, solvated conformation ensures consistent coupling kinetics throughout the automated run, making it a strategic investment for reducing expensive synthesis re-runs and purification costs .

Production of Therapeutic Peptide Leads for Preclinical Development

In a lead optimization or preclinical development setting, where material purity and batch-to-batch consistency are paramount, the choice of building block is critical. Substituting this specific pseudoproline with a generic dipeptide risks introducing deletion and truncation byproducts that are difficult to remove and can confound biological activity assays. The proven superiority of pseudoprolines over alternative backbone protection methods, like Hmb, in avoiding incomplete acylation provides a higher degree of synthetic confidence, ensuring that the characterized material accurately reflects the intended sequence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.